Cas no 849047-00-3 (4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile)
4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile
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- MDL: MFCD01567417
4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB162793-1 g |
4-(2-Nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)benzenecarbonitrile |
849047-00-3 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB162793-5 g |
4-(2-Nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)benzenecarbonitrile |
849047-00-3 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB162793-10 g |
4-(2-Nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)benzenecarbonitrile |
849047-00-3 | 10 g |
€482.50 | 2023-07-20 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00919185-1g |
4-[(1Z)-2-Cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile |
849047-00-3 | 90% | 1g |
¥2394.0 | 2024-04-18 | |
| Key Organics Ltd | MS-7690-1MG |
4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile |
849047-00-3 | >90% | 1mg |
£37.00 | 2023-09-08 | |
| Key Organics Ltd | MS-7690-5MG |
4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile |
849047-00-3 | >90% | 5mg |
£46.00 | 2023-09-08 | |
| Key Organics Ltd | MS-7690-10MG |
4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile |
849047-00-3 | >90% | 10mg |
£63.00 | 2023-09-08 | |
| Key Organics Ltd | MS-7690-20MG |
4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile |
849047-00-3 | >90% | 20mg |
£76.00 | 2023-04-20 | |
| Key Organics Ltd | MS-7690-0.5G |
4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile |
849047-00-3 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
| abcr | AB162793-1g |
4-(2-Nitrilo-2-((4-methylphenyl)sulfonyl)vinyl)benzenecarbonitrile; . |
849047-00-3 | 1g |
€211.30 | 2024-06-10 |
4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile Suppliers
4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile
Compound CAS No. 849047-00-3: 4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile
The compound with CAS No. 849047-00-3, known as 4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a benzonitrile group and a sulfonyl group attached to an ethenyl chain. The benzonitrile moiety is a common structural element in many pharmaceutical agents, while the sulfonyl group is often associated with bioisosteric replacements and improved pharmacokinetic properties.
Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that molecules with similar structural features can act as potent inhibitors of certain enzyme targets, making them promising candidates for drug development. The cyano groups present in this compound are known to enhance the stability and bioavailability of drugs, while the ethenyl chain contributes to the molecule's flexibility and ability to interact with target proteins.
One of the most intriguing aspects of this compound is its stereochemistry. The (1Z) configuration of the ethenyl group plays a critical role in determining the molecule's biological activity. Stereoisomers often exhibit vastly different pharmacological profiles, and this compound's specific stereochemistry has been shown to optimize its binding affinity to certain receptors. This makes it a valuable tool in the study of stereochemical effects on drug activity.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of advanced catalytic systems has enabled chemists to achieve high yields and excellent stereocontrol during its synthesis. Recent advancements in asymmetric catalysis have further enhanced the efficiency of producing enantiomerically pure samples of this compound, which is crucial for preclinical studies.
From an applications perspective, 4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile has shown promise in several areas. In materials science, its rigid structure and functional groups make it an ideal candidate for use in advanced polymers and materials with tailored properties. Additionally, its ability to act as a chiral auxiliary in organic synthesis has been explored in recent research, further expanding its utility in chemical synthesis.
Looking ahead, ongoing research into this compound is expected to uncover new insights into its potential applications. Collaborative efforts between academic institutions and pharmaceutical companies are currently focused on evaluating its efficacy as a drug candidate against various disease targets. With its unique combination of structural features and promising biological activity, this compound represents an exciting avenue for future exploration in both academia and industry.
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